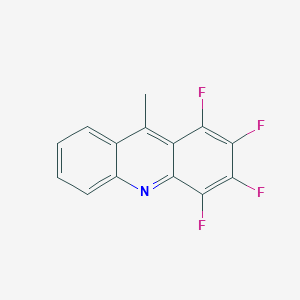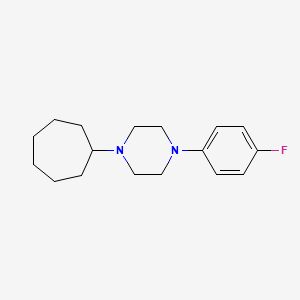![molecular formula C17H29NO2 B5194627 N,N-diethyl-2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethanamine](/img/structure/B5194627.png)
N,N-diethyl-2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethyl-2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethanamine, also known as TMA-2, is a synthetic compound that belongs to the family of phenethylamines. It was first synthesized in the 1970s as a potential replacement for the hallucinogenic drug LSD. TMA-2 has gained attention in recent years due to its potential therapeutic applications in treating various mental health disorders.
作用機序
N,N-diethyl-2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethanamine acts as a partial agonist at serotonin 5-HT2A and 5-HT2C receptors, which are involved in regulating mood, emotion, and cognition. N,N-diethyl-2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethanamine also acts as a partial agonist at dopamine D2 receptors, which are involved in regulating reward and motivation. This unique mechanism of action allows N,N-diethyl-2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethanamine to modulate the activity of these receptors in a way that can have therapeutic effects on mental health disorders.
Biochemical and Physiological Effects
N,N-diethyl-2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethanamine has been shown to have a range of biochemical and physiological effects in animal models and human studies. These effects include increased serotonin and dopamine release, increased brain-derived neurotrophic factor (BDNF) expression, and increased neurogenesis in the hippocampus. N,N-diethyl-2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethanamine has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic effects in treating mental health disorders.
実験室実験の利点と制限
One advantage of studying N,N-diethyl-2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethanamine in lab experiments is its unique mechanism of action, which allows it to modulate the activity of serotonin and dopamine receptors in a way that can have therapeutic effects on mental health disorders. However, one limitation of studying N,N-diethyl-2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethanamine is its potential for abuse and its status as a Schedule I controlled substance in many countries, which can make it difficult to obtain for research purposes.
将来の方向性
There are several future directions for research on N,N-diethyl-2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethanamine. One direction is to further investigate its potential therapeutic applications in treating various mental health disorders, including depression, anxiety, and PTSD. Another direction is to investigate its potential for use in combination therapy with other drugs, such as selective serotonin reuptake inhibitors (SSRIs) and monoamine oxidase inhibitors (MAOIs). Additionally, further research is needed to investigate the long-term effects of N,N-diethyl-2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethanamine on brain function and mental health.
合成法
N,N-diethyl-2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethanamine is synthesized through a multistep process involving the reaction of 2,3,5-trimethoxybenzaldehyde with diethylamine to form 2,3,5-trimethoxyphenethylamine. This intermediate is then reacted with 2-(2-chloroethoxy)ethanol to form N,N-diethyl-2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethanamine.
科学的研究の応用
N,N-diethyl-2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethanamine has been studied for its potential therapeutic applications in treating various mental health disorders, including depression, anxiety, and post-traumatic stress disorder (PTSD). Studies have shown that N,N-diethyl-2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethanamine has a unique mechanism of action that allows it to modulate the activity of serotonin and dopamine receptors in the brain, which are involved in regulating mood, emotion, and cognition.
特性
IUPAC Name |
N,N-diethyl-2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO2/c1-6-18(7-2)8-9-19-10-11-20-17-13-14(3)12-15(4)16(17)5/h12-13H,6-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHXVZWWOKZUEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOCCOC1=CC(=CC(=C1C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(4-isopropylphenoxy)propoxy]-2-methoxybenzene](/img/structure/B5194545.png)
![N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-3-nitrobenzenesulfonamide](/img/structure/B5194559.png)
![2-[2-oxo-2-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5194567.png)
![5-(2-thienyl)-3-(4-thiomorpholinylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5194574.png)

![4-[3-(trifluoromethyl)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5194586.png)

![N-{2-[4-(2-furoyl)-1-piperazinyl]ethyl}-N'-(1-phenylethyl)ethanediamide](/img/structure/B5194600.png)
![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5194608.png)

![1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5194618.png)

![N-[4-(N-{[(2,4-difluorophenyl)amino]carbonothioyl}ethanehydrazonoyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5194633.png)
![ethyl {[4-(1-adamantyl)-1,3-thiazol-2-yl]amino}(oxo)acetate](/img/structure/B5194635.png)